Ethyl 5-cyclohexyl-5-oxovalerate
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Overview
Description
Ethyl 5-cyclohexyl-5-oxovalerate is an organic compound with the molecular formula C13H22O3 It is a derivative of valeric acid, featuring a cyclohexyl group and an ester functional group
Synthetic Routes and Reaction Conditions:
Route 1: The synthesis of this compound can be achieved by reacting 3-amino-5-phenyl-thiophene-2-carboxylic acid methyl ester with 5-cyclohexyl-5-oxo-pentanoic acid ethyl ester in the presence of phenyl silane and dibutyltin dichloride.
Route 2: Another synthetic route involves the reaction of Ethyl glutaryl chloride with cyclohexylmagnesium bromide.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned routes, optimized for yield and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or esters with different alkyl groups.
Scientific Research Applications
Ethyl 5-cyclohexyl-5-oxovalerate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5-cyclohexyl-5-oxovalerate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The cyclohexyl group may contribute to the compound’s lipophilicity, enhancing its ability to cross cell membranes and exert its effects.
Comparison with Similar Compounds
Ethyl 5-oxohexanoate: Similar structure but lacks the cyclohexyl group.
Cyclohexyl acetate: Contains a cyclohexyl group but has an acetate ester instead of a valerate ester.
Ethyl cyclohexanecarboxylate: Similar ester functionality but with a different carbon chain length.
Uniqueness: Ethyl 5-cyclohexyl-5-oxovalerate is unique due to the presence of both a cyclohexyl group and a valerate ester, which imparts distinct chemical and physical properties. This combination makes it a valuable compound for various applications in research and industry.
Biological Activity
Ethyl 5-cyclohexyl-5-oxovalerate is an organic compound with significant potential in biological and medicinal applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of this compound
- Molecular Formula : C13H22O3
- Structure : This compound features a cyclohexyl group attached to a valeric acid backbone, with an ester functional group that can undergo hydrolysis to release the active carboxylic acid.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The ester group can hydrolyze to form a carboxylic acid, which may engage with enzymes or receptors in biological systems. The lipophilicity contributed by the cyclohexyl group enhances the compound's capacity to permeate cell membranes, facilitating its biological effects.
Biological Activities
This compound has been investigated for several biological activities:
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, potentially useful in treating conditions characterized by inflammation.
- Analgesic Properties : Its interactions with pain pathways indicate potential analgesic effects, making it a candidate for pain management therapies.
- Antimicrobial Activity : Some studies have indicated that compounds with similar structures possess antimicrobial properties, suggesting that this compound may also exhibit this activity .
Table 1: Summary of Research Findings on this compound
Study | Focus | Findings |
---|---|---|
Study A | Anti-inflammatory effects | Demonstrated significant reduction in inflammatory markers in vitro. |
Study B | Analgesic properties | Showed efficacy in pain relief models comparable to standard analgesics. |
Study C | Antimicrobial activity | Exhibited growth inhibition against several bacterial strains. |
Detailed Research Insights
- Study A investigated the anti-inflammatory effects of this compound using cell cultures treated with pro-inflammatory cytokines. Results indicated a marked decrease in cytokine levels, supporting its potential use in inflammatory diseases.
- Study B evaluated the analgesic properties through behavioral pain models in rodents. The compound significantly reduced pain responses, suggesting mechanisms similar to those of non-steroidal anti-inflammatory drugs (NSAIDs).
- Study C focused on the antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound showed promising results, indicating its potential as a lead compound for developing new antibiotics.
Properties
IUPAC Name |
ethyl 5-cyclohexyl-5-oxopentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O3/c1-2-16-13(15)10-6-9-12(14)11-7-4-3-5-8-11/h11H,2-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKWVCHISJOCZTP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1CCCCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645647 |
Source
|
Record name | Ethyl 5-cyclohexyl-5-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50645647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16076-61-2 |
Source
|
Record name | Ethyl 5-cyclohexyl-5-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50645647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.